Sembl

MAO-B inhibition enzymatic selectivity Alzheimer's disease

Sembragiline is the only MAO-B inhibitor specifically optimized for Alzheimer's research, validated in the conditional astroglial MAO-B-overexpressing transgenic model that recapitulates amyloid-associated neuroinflammation and ROS production. PET-confirmed 80–90% brain enzyme inhibition at 1 mg daily in AD patients directly validates target engagement—data not available for selegiline or rasagiline in AD populations. Its >600-fold selectivity over MAO‑A eliminates serotonin syndrome risk and simplifies protocols in elderly cohorts on SSRI/SNRI antidepressants. Unlike selegiline (amphetamine metabolites) and rasagiline (propargylamine‑mediated off‑target effects), Sembragiline shows no affinity for >100 receptors, enzymes, or ion channels at 10 μM, ensuring unambiguous attribution of pharmacological effects. Choose Sembragiline for studies demanding clean, reversible MAO‑B inhibition with human translatability.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
Cat. No. B610780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSembl
SynonymsSEMBL
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC=C1C(COC1=O)NC(=O)C2=CC=CC=C2O
InChIInChI=1S/C12H11NO4/c1-7-9(6-17-12(7)16)13-11(15)8-4-2-3-5-10(8)14/h2-5,9,14H,1,6H2,(H,13,15)/t9-/m1/s1
InChIKeySBEBFCLNXGMFOQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sembragiline Procurement Guide: A Selective, Reversible MAO-B Inhibitor for Alzheimer's Disease Research


Sembragiline (EVT-302, RG-1577, RO-4602522) is a selective, reversible, and orally available monoamine oxidase B (MAO-B) inhibitor [1]. It was specifically developed for the potential treatment of Alzheimer's disease (AD) based on the hypothesis that increased astroglial MAO-B expression adjacent to amyloid plaques contributes to disease pathology via elevated production of reactive oxygen species (ROS) [2]. Sembragiline advanced to Phase II clinical trials in moderate AD (NCT01677754) and has been evaluated in human positron emission tomography (PET) studies confirming brain target engagement [3].

Why Sembragiline Cannot Be Interchanged with Other MAO-B Inhibitors in Research Protocols


MAO-B inhibitors are not a homogeneous class suitable for generic substitution. Critical differentiating factors include reversibility of enzyme binding (reversible vs. irreversible), isoform selectivity ratios, species-specific potency profiles, and demonstrated brain penetration characteristics [1]. Irreversible inhibitors such as selegiline and rasagiline form covalent adducts with the enzyme, requiring de novo protein synthesis for recovery of function, while reversible inhibitors such as sembragiline and safinamide dissociate from the enzyme without permanent inactivation [2]. Furthermore, selectivity indices for MAO-B over MAO-A vary substantially across compounds, directly impacting the safety margin regarding dietary tyramine interactions and serotonergic adverse events [3]. Sembragiline was specifically optimized for the Alzheimer's disease research context—where elevated astroglial MAO-B is implicated in amyloid-associated neuroinflammation—rather than for Parkinson's disease applications that characterize other approved MAO-B inhibitors [1].

Sembragiline Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decision-Making


MAO-B Enzymatic Selectivity: Sembragiline vs. Rasagiline vs. Selegiline Direct Head-to-Head Comparison

In a direct head-to-head enzymatic assay using human recombinant MAO-B and MAO-A, sembragiline exhibited an IC50 of 5.9 nM for MAO-B and a selectivity index (SI = IC50 MAO-A / IC50 MAO-B) of >600-fold [1]. Under identical assay conditions in the same study, the irreversible inhibitor rasagiline demonstrated an MAO-B IC50 of 18 nM with a selectivity index of approximately 110-fold, while selegiline showed an MAO-B IC50 of 30 nM with a selectivity index of approximately 150-fold [1][2]. In rat brain membrane preparations, sembragiline inhibited MAO-B with an IC50 of 4.43 nM and MAO-A with an IC50 of 412 nM, yielding a selectivity index of approximately 93-fold [3].

MAO-B inhibition enzymatic selectivity Alzheimer's disease isoform specificity

Human Brain Target Engagement: Sembragiline PET-Demonstrated Near-Maximal MAO-B Inhibition at 1 mg Daily

A Phase I positron emission tomography (PET) study using [¹¹C]-L-deprenyl-D₂ radiotracer quantified brain MAO-B inhibition in Alzheimer's disease patients (n=10) and healthy elderly controls (n=6) following oral sembragiline administration [1]. At steady state, the relationship between plasma concentration and MAO-B inhibition yielded an Emax of ~80-90% across brain regions of interest and an EC50 of 1-2 ng/mL [1]. Critically, daily treatment of at least 1 mg sembragiline resulted in near-maximal inhibition of brain MAO-B enzyme in Alzheimer's disease patients, whereas lower doses (0.1 mg and 0.3 mg) resulted in lower and variable inhibition [1][2]. In contrast, no published PET occupancy data exist for rasagiline or selegiline specifically in Alzheimer's disease patient populations—their clinical dosing was optimized in Parkinson's disease cohorts [3].

brain MAO-B occupancy PET imaging target engagement Alzheimer's disease

Clinical Safety Profile: Absence of Serotonin Syndrome and Tyramine Potentiation in Sembragiline-Treated Subjects

In preclinical safety pharmacology studies designed to assess risks associated with MAO-A inhibition, sembragiline neither induced serotonin syndrome when co-administered with the serotonin precursor L-5-hydroxytryptophan in combination with fluoxetine, nor potentiated the pressor effect of oral tyramine [1]. In the Phase II MAyflOwer RoAD trial (n=542 randomized), preliminary safety analyses showed that sembragiline was well tolerated with no safety signals identified [2][3]. By comparison, the irreversible MAO-B inhibitor selegiline loses isoform selectivity at higher doses and carries a tyramine interaction warning requiring dietary restrictions at doses >10 mg/day [4]. Rasagiline, while selective at its 1 mg Parkinson's disease dose, has documented cases of serotonin syndrome when combined with serotonergic antidepressants in clinical practice [4].

tyramine interaction serotonin syndrome MAO-B inhibitor safety clinical pharmacology

Neuroprotective Effects in MAO-B Transgenic Alzheimer's Disease Model: ROS Reduction and Neuronal Protection

In a transgenic mouse model conditionally overexpressing MAO-B specifically in astroglia—designed to mimic the elevated astroglial MAO-B observed adjacent to amyloid plaques in AD patient brains—sembragiline treatment protected against neuronal loss, reduced reactive oxygen species (ROS) formation, and attenuated reactive astrogliosis [1][2]. This model is mechanistically distinct from amyloid-β or tau transgenic models and specifically isolates the contribution of astroglial MAO-B-derived oxidative stress to AD pathology [1]. While rasagiline has demonstrated neuroprotective effects in various Parkinson's disease models (MPTP, 6-OHDA), its evaluation in astroglial MAO-B-overexpressing AD-specific models has not been reported [3]. Safinamide, another reversible MAO-B inhibitor, has not been evaluated in this astroglial MAO-B transgenic model and is primarily indicated for Parkinson's disease motor fluctuations [3].

reactive oxygen species astrogliosis neuroprotection transgenic AD model

Broad Off-Target Selectivity Profile: Sembragiline Shows No Affinity for >100 Receptors, Enzymes, and Ion Channels

In a comprehensive binding selectivity panel, sembragiline at 10 μM displayed no significant affinity for more than 100 different receptors, enzymes, and ion channels [1]. This broad off-target screening panel, conducted as part of the compound's pharmacological characterization, distinguishes sembragiline from earlier-generation MAO-B inhibitors. Selegiline, an irreversible propargylamine derivative, is metabolized to L-amphetamine and L-methamphetamine, which possess indirect sympathomimetic activity and off-target effects at trace amine-associated receptors [2]. Rasagiline, while lacking amphetamine metabolites, retains the propargylamine moiety associated with neuroprotective/apoptotic effects independent of MAO-B inhibition [2].

off-target selectivity receptor binding panel drug safety pharmacological specificity

Optimal Research and Procurement Scenarios for Sembragiline Based on Quantitative Differentiation Evidence


Alzheimer's Disease Research Requiring Validated Human Brain Target Engagement Data

Investigators designing AD clinical or translational studies requiring confidence that the selected MAO-B inhibitor achieves near-maximal brain enzyme inhibition at well-tolerated doses should prioritize sembragiline. The PET-confirmed 80-90% brain MAO-B inhibition at 1 mg daily in AD patients and elderly controls provides direct target engagement validation that is not available for rasagiline or selegiline in AD populations [1]. This evidence reduces dosing uncertainty and strengthens target engagement assumptions in study design.

Polypharmacy Studies in Elderly Populations with Concomitant Antidepressant Use

Research protocols involving elderly AD cohorts with high comorbidity burdens and concomitant selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant use should consider sembragiline due to its preclinical demonstration of absent serotonin syndrome induction and the >600-fold MAO-B selectivity margin [1]. This safety margin reduces protocol complexity related to drug-drug interaction monitoring compared to alternative MAO-B inhibitors that carry serotonin syndrome warnings [2].

Mechanistic Studies of Astroglial MAO-B-Derived Oxidative Stress in Neurodegeneration

Laboratories investigating the specific contribution of astroglial MAO-B activity to ROS production, neuroinflammation, and neuronal injury in Alzheimer's disease pathology should select sembragiline based on its direct validation in the conditional astroglial MAO-B-overexpressing transgenic model [1]. No other MAO-B inhibitor (rasagiline, selegiline, or safinamide) has published efficacy data in this mechanistically specific AD model [2], making sembragiline the only model-matched pharmacological tool for this research niche.

Pharmacological Studies Requiring Clean Off-Target Profile for Mechanism Attribution

Investigators conducting mechanistic studies where unambiguous attribution of observed cellular or behavioral effects to MAO-B inhibition is critical should select sembragiline based on its demonstrated lack of affinity for >100 off-target receptors, enzymes, and ion channels at 10 μM [1]. This contrasts with selegiline (amphetamine metabolites with indirect sympathomimetic activity) and rasagiline (propargylamine-mediated MAO-independent neuroprotective effects), whose confounding off-target pharmacology may complicate mechanistic interpretation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sembl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.